molecular formula C12H15NO B1469339 3,N,N-Trimethyl-4-vinylbenzamide CAS No. 1253924-10-5

3,N,N-Trimethyl-4-vinylbenzamide

Cat. No.: B1469339
CAS No.: 1253924-10-5
M. Wt: 189.25 g/mol
InChI Key: NKTZQGTXGMSURH-UHFFFAOYSA-N
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Description

3,N,N-Trimethyl-4-vinylbenzamide is an organic compound characterized by a benzamide structure with a vinyl group and three methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,N,N-Trimethyl-4-vinylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-vinylbenzoic acid and trimethylamine.

    Amidation Reaction: The 4-vinylbenzoic acid is reacted with trimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,N,N-Trimethyl-4-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding ethyl derivative.

    Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or hydroboration using borane (BH3).

Major Products

    Epoxides: Formed from the oxidation of the vinyl group.

    Ethyl Derivatives: Resulting from the reduction of the vinyl group.

    Halogenated Compounds: Produced through substitution reactions.

Scientific Research Applications

3,N,N-Trimethyl-4-vinylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,N,N-Trimethyl-4-vinylbenzamide involves its interaction with specific molecular targets. The vinyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The trimethylamine moiety can interact with various receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent.

    N,N-Dimethyl-4-vinylbenzamide: Similar structure but with different alkyl groups.

Properties

IUPAC Name

4-ethenyl-N,N,3-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-5-10-6-7-11(8-9(10)2)12(14)13(3)4/h5-8H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTZQGTXGMSURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3,N,N-trimethyl-benzamide (798 mg, 3.30 mmol), potassium vinyltrifluoroborate (579 mg, 4.32 mmol), PdCl2 (59.0 mg, 0.333 mmol), PPh3 (265 mg, 1.01 mmol) and Cs2CO3 (3.22 g, 9.90 mmol) in THF (6.5 ml)-H2O (0.65 ml) was heated with stirring at 85° C. for 21 hours in a sealed test tube in an N2 atmosphere. The reaction mixture was cooled to room temperature and then extracted with ether. The organic layer was washed with water, and then dried over MgSO4 and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=2/1) to give 3,N,N-trimethyl-4-vinyl-benzamide (565 mg, 90%).
Quantity
798 mg
Type
reactant
Reaction Step One
Quantity
579 mg
Type
reactant
Reaction Step One
Name
Quantity
265 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
59 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.65 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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